MFCD27946742

Description

Based on the nomenclature patterns observed in the evidence (e.g., MDL numbers like MFCD28167899 and MFCD13195646), MDL identifiers typically correspond to entries in chemical databases that catalog molecular formulas, synthesis pathways, and physicochemical properties .

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

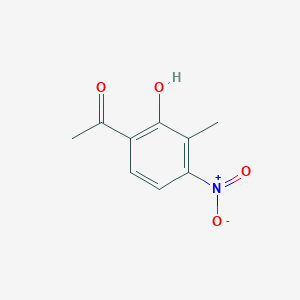

1-(2-hydroxy-3-methyl-4-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H9NO4/c1-5-8(10(13)14)4-3-7(6(2)11)9(5)12/h3-4,12H,1-2H3 |

InChI Key |

AXSDHCXVYCQDGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD27946742 can be achieved through various organic reactions. One common method involves the nitration of 2-hydroxy-3-methylacetophenone, followed by purification steps. The reaction conditions typically include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

Purification: Recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD27946742 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-hydroxy-3-methyl-4-nitrobenzoic acid.

Reduction: Formation of 2-hydroxy-3-methyl-4-aminophenyl ethanone.

Substitution: Formation of halogenated derivatives like 2-hydroxy-3-methyl-4-bromo-phenyl ethanone.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of MFCD27946742 depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and nitro groups can play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Molecular and Structural Properties

Table 1 highlights key molecular features of compounds from the evidence, which may share structural motifs with MFCD27946742.

Key Observations :

Physicochemical and Pharmacokinetic Properties

Table 2 compares solubility, lipophilicity (LogP), and absorption parameters.

Key Observations :

- MFCD28167899 exhibits high GI absorption and BBB permeability, making it suitable for central nervous system-targeted therapies .

- MFCD13195646’s boronic acid group may limit BBB penetration due to polarity, aligning with its role in non-biological applications .

- LogP values across compounds suggest moderate lipophilicity, balancing solubility and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.